![molecular formula C18H13ClN4O4S B2923216 N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide CAS No. 1007195-24-5](/img/structure/B2923216.png)

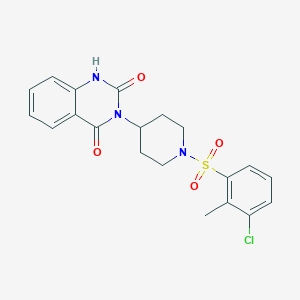

N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

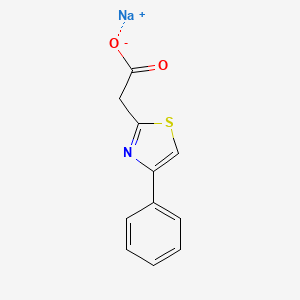

The compound belongs to the class of organic compounds known as phenylpyrazoles . It is a circadian clock modulator that lengthens a circadian period in cells and tissues. It selectively stabilizes CRY2 through interaction with FAD-binding pocket .

Synthesis Analysis

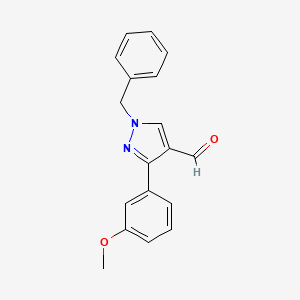

The synthesis of similar compounds involves the use of p-hydroxy benzaldehyde and phenyl hydrazine . The synthesized compounds are identified based on their spectral data analyses (IR, 1H-NMR, 13C-NMR spectra, and HRMS) . Microwave-assisted synthesis has been reported to take less time and produce higher yields of derivatives .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using spectral data analyses (IR, 1H-NMR, 13C-NMR spectra, and HRMS) . The aromatic signals appeared in the range 7.35–7.52 ppm while the amide peak was seen at 9.74 ppm .Chemical Reactions Analysis

The chemical reactions of similar compounds involve donating hydrogen free radicals . The compound 12e, 12f, and 12k possess the highest growth inhibitory activity at MIC values of 4.8, 5.1, and 4.0 μg/ml respectively .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using spectral data analyses (IR, 1H-NMR, 13C-NMR spectra, and HRMS) . The aromatic signals appeared in the range 7.35–7.52 ppm while the amide peak was seen at 9.74 ppm .Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Docking Study

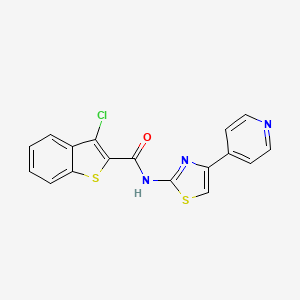

Research by Katariya et al. (2021) focused on the synthesis of novel biologically potent heterocyclic compounds with anticancer and antimicrobial properties. These compounds were synthesized incorporating oxazole, pyrazoline, and pyridine heterocyclic entities. Their anticancer activity was evaluated against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA), with promising results. Additionally, these compounds showed good in vitro antibacterial and antifungal activities, suggesting their potential application in overcoming microbial resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

Synthesis of Chlorantraniliprole

Aromatic Poly(sulfone sulfide amide imide)s

Mehdipour‐Ataei and Hatami (2007) explored the synthesis of new types of soluble thermally stable polymers, incorporating a diamine monomer containing flexible sulfone, sulfide, and amide units. These polymers have potential applications in high-performance materials due to their thermal stability and solubility properties (Mehdipour‐Ataei & Hatami, 2007).

Selective Hydrogenation of Nitroaromatics

Feng Xu et al. (2020) established a protocol for the selective catalytic hydrogenation of nitroarenes to N-arylhydroxylamines, highlighting the potential of nitrobenzamide derivatives in synthetic chemistry, especially in the synthesis of compounds with specific functional groups (Xu, Chen, Jiang, Cheng, Yu, & Su, 2020).

Wirkmechanismus

The compound is a circadian clock modulator that lengthens a circadian period in cells and tissues. It selectively stabilizes CRY2 through interaction with FAD-binding pocket . The binding affinities of similar compounds were ranging from −10.0 to −11.0 kcal/mol with topoisomerase IV enzyme and with COVID-19 main protease binding affinities are ranging from −8.2 to −9.3 kcal/mol .

Safety and Hazards

Zukünftige Richtungen

The results suggest that it is possible to develop selective inhibitors and that residues in the hydrophobic pocket are responsible for selectivity . These docking studies reveal that similar compounds could be the best inhibitors for the novel SARS Cov-2 virus and have more future in the discovery of potent drug candidates .

Eigenschaften

IUPAC Name |

N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN4O4S/c19-11-4-3-5-12(8-11)22-17(14-9-28(27)10-15(14)21-22)20-18(24)13-6-1-2-7-16(13)23(25)26/h1-8H,9-10H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIJZMXPXWNLKMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(N(N=C2CS1=O)C3=CC(=CC=C3)Cl)NC(=O)C4=CC=CC=C4[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2923134.png)

![tert-butyl N-{1-[5-fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethyl}carbamate](/img/structure/B2923149.png)

![2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-fluorophenyl)acetamide](/img/structure/B2923150.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2923152.png)

![2-[6-ethoxy-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2923155.png)